molecular formula C14H17BrN2O3S B224854 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole

1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole

Katalognummer: B224854
Molekulargewicht: 373.27 g/mol
InChI-Schlüssel: PNKNGIDZHVTRGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a brominated aromatic ring, a sulfonyl group, and an imidazole ring

Eigenschaften

Molekularformel

C14H17BrN2O3S

Molekulargewicht

373.27 g/mol

IUPAC-Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-propylimidazole

InChI

InChI=1S/C14H17BrN2O3S/c1-4-5-14-16-6-7-17(14)21(18,19)13-9-11(15)10(2)8-12(13)20-3/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

PNKNGIDZHVTRGQ-UHFFFAOYSA-N

SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Kanonische SMILES

CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the brominated aromatic ring using a sulfonyl chloride reagent.

    Imidazole Formation: The formation of the imidazole ring through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and imidazole ring are key functional groups that contribute to its reactivity and binding affinity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • 1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzotriazole

Uniqueness

1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.